molecular formula C12H16FNO B1428865 N-(4-fluoro-3-methylphenyl)oxan-4-amine CAS No. 1342996-02-4

N-(4-fluoro-3-methylphenyl)oxan-4-amine

Cat. No. B1428865
M. Wt: 209.26 g/mol
InChI Key: VCOLAXVCILTGPY-UHFFFAOYSA-N
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Description

“N-(4-fluoro-3-methylphenyl)oxan-4-amine” is a chemical compound with the CAS Number: 1342996-02-4 . It has a molecular weight of 209.26 .

Physical and Chemical Properties

This compound is a powder at room temperature .

Scientific Research Applications

Chiral Resolution Reagent

N-(4-fluoro-3-methylphenyl)oxan-4-amine and its derivatives find use as chiral resolution reagents. For instance, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a compound similar in structure, acts as a versatile reagent for analyzing mixtures of amines. It allows for the straightforward identification and quantification of diastereomeric products through NMR and HPLC techniques, demonstrating its utility in chiral resolution processes (Rodríguez-Escrich et al., 2005).

Antitumor Activity

Compounds structurally related to N-(4-fluoro-3-methylphenyl)oxan-4-amine, such as 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, have been synthesized and shown to inhibit the proliferation of certain cancer cell lines. This indicates a potential application of similar compounds in antitumor research and therapy (Hao et al., 2017).

Antibacterial Agents

Similar fluorinated compounds have been explored for their antibacterial properties. For instance, pyridonecarboxylic acids with amino- and/or hydroxy-substituted cyclic amino groups have shown promising antibacterial activity, suggesting that N-(4-fluoro-3-methylphenyl)oxan-4-amine derivatives might also possess antibacterial capabilities (Egawa et al., 1984).

Neuropharmacological Research

In neuropharmacological research, fluorinated compounds akin to N-(4-fluoro-3-methylphenyl)oxan-4-amine have been used to study compulsive behaviors. For example, GSK1059865, a compound with a similar structure, was evaluated for its effects on binge eating in female rats, shedding light on the role of specific neural mechanisms in compulsive behaviors (Piccoli et al., 2012).

Fluorescent Probes in Biochemistry

Fluorinated amines like N-(4-fluoro-3-methylphenyl)oxan-4-amine serve as key components in developing fluorescent probes for biochemical analyses. These probes are crucial for studying various biological systems, highlighting the versatility and utility of fluorinated amines in scientific research (Sato et al., 1984).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-(4-fluoro-3-methylphenyl)oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c1-9-8-11(2-3-12(9)13)14-10-4-6-15-7-5-10/h2-3,8,10,14H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOLAXVCILTGPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC2CCOCC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluoro-3-methylphenyl)oxan-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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